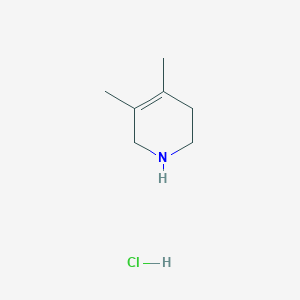

4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic compound . It is a piperidine derivative and a dopaminergic neurotoxin, useful in neurological research . It is metabolized to 1-methyl-4-phenylpyridine (MPP+), which can cause free radical production in vivo and lead to oxidative stress .

Synthesis Analysis

The synthesis of tetrahydropyridines (THPs) has been a subject of interest due to their presence in both natural products and synthetic pharmaceutical agents . Various methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives . For instance, partial reduction of pyridinium salts gives N-alkyltetrahydropyridines . Treatment of N-methylpyridinium with borohydride reagents gives 1-methyl-1,2,3,6-tetrahydropyridine .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a piperidine ring, which is a six-membered ring with one nitrogen atom . The InChI code for the compound is 1S/C7H13N.ClH/c1-6-3-7(2)5-8-4-6;/h3,6,8H,4-5H2,1-2H3;1H .Chemical Reactions Analysis

This compound is metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes . MPP+ interferes with complex I of the electron transport chain, a component of mitochondrial metabolism, which leads to cell death and causes the buildup of free radicals, toxic molecules that contribute further to cell destruction .Physical And Chemical Properties Analysis

This compound is a colorless liquid . It has a density of 0.913 g/cm3 and is insoluble in water .Applications De Recherche Scientifique

Chemical Synthesis and Characterization

4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride is involved in chemical synthesis and characterization processes. For instance, it has been utilized in the synthesis of novel 1,4-dihydro-2,6- dimethyl-3,5-pyridinedicarboxamides, which were characterized using techniques like infrared absorption spectrum (IR), proton nuclear magnetic resonance (1H NMR), ultraviolet spectrum (UV), and fluorescence, as well as X-ray single crystal diffraction. These techniques aid in understanding the molecular structures and optical properties of such compounds (Li et al., 2014).

Role in Synthesis of Anticancer Agents

This compound is also involved in the synthesis of compounds with potential anticancer activities. Research shows that functionalized tetrahydropyridine (THP) ring systems, which include 4,5-dimethyl-1,2,3,6-tetrahydropyridine, are widely found in biologically active natural products and pharmaceuticals. Studies have investigated the anti-inflammatory and anticancer activities of these compounds, demonstrating their significance in medicinal chemistry (Redda & Gangapuram, 2007).

Antimicrobial Properties

Compounds synthesized from this compound have been shown to possess antimicrobial properties. Research in this area includes the development of novel compounds with significant antibacterial and antifungal activities. These findings are pivotal in the search for new antimicrobial agents, especially in the context of rising antibiotic resistance (Gopalakrishnan, Thanusu, & Kanagarajan, 2008).

Applications in Organic Chemistry

In organic chemistry, this compound is used in various synthetic processes. For example, it has been utilized in the preparation of dihydropyridine and tetrahydropyridine derivatives, demonstrating its versatility as a building block in the synthesis of complex organic molecules. Such studies contribute significantly to the development of new synthetic methodologies and the discovery of novel compounds (Ryabova, Alekseeva, & Granik, 2009).

Mécanisme D'action

The powerful neurotoxic prodrug travels through the blood-brain barrier (BBB) to the substantia nigra to selectively target dopaminergic neurons, replicating the motor symptoms associated with Parkinson’s Disease . MPP+ kills primarily dopamine-producing neurons in a part of the brain called the pars compacta of the substantia nigra .

Safety and Hazards

This compound may cause toxic effects if inhaled or absorbed through the skin . Inhalation or contact with the material may irritate or burn skin and eyes . Fire will produce irritating, corrosive, and/or toxic gases . Vapors may cause dizziness or suffocation . Runoff from fire control or dilution water may cause pollution .

Orientations Futures

Tetrahydropyridines (THPs) have sparked notable interest as an auspicious heterocyclic moiety . Many THP-containing compounds have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties . Thus, the use of structure-activity relationship (SAR) studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .

Propriétés

IUPAC Name |

4,5-dimethyl-1,2,3,6-tetrahydropyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-6-3-4-8-5-7(6)2;/h8H,3-5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIXJQCZUIONHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CNCC1)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1803582-71-9 |

Source

|

| Record name | 4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Methylamino)methyl]pyrocatechol Hydrobromide](/img/structure/B2634300.png)

![1-[(2-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole](/img/structure/B2634304.png)

![N-[2-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2634311.png)

![3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2634315.png)

![6-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2634316.png)

![3-(3-phenyl-1,2,4-oxadiazol-5-yl)-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2634318.png)

![3-{7-[4-(Acetylamino)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propanoic acid](/img/structure/B2634319.png)

![[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2634320.png)